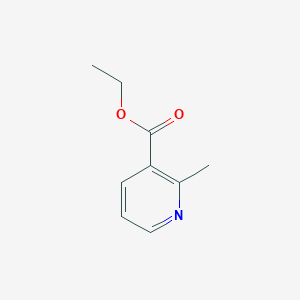
Albrassitriol
Descripción general
Descripción
Albrassitriol is a natural product derived from the cultures of the fungus Penicillium species . It is a sesquiterpenoid compound with the molecular formula C15H26O3 and a molecular weight of 254.37 g/mol . This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Albrassitriol can be synthesized through a multi-step chemical process starting from labdane diterpenoid, specifically (+)-larixol . The synthesis involves the conversion of (+)-larixol into 14,15-bisnorlab-7-ene-6,13-dione, followed by a Norrish type II photochemical degradation to yield drim-7,9(11)-diene-6-one . This intermediate is then treated with osmium tetroxide to form drim-7-ene-9,11-diol-6-one, which is subsequently reduced with lithium aluminum hydride to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Penicillium species cultures under controlled conditions . The compound is then extracted and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Albrassitriol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Osmium tetroxide is commonly used for the oxidation of this compound intermediates.
Reduction: Lithium aluminum hydride is used for the reduction of carbonyl groups in this compound.
Substitution: Various organic solvents and reagents can be used for substitution reactions involving this compound.
Major Products: The major products formed from these reactions include drim-7-ene-9,11-diol-6-one and its epoxides, which are intermediates in the synthesis of this compound .
Aplicaciones Científicas De Investigación
Albrassitriol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other sesquiterpenoid compounds.
Biology: this compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an anti-tumor agent.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of albrassitriol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways . The compound’s antioxidant properties help in scavenging free radicals, while its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Albrassitriol is unique among sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:
Drim-7-ene-9,11-diol-6-one: An intermediate in the synthesis of this compound.
12-Hydroxythis compound: A hydroxylated derivative of this compound with similar biological activities.
Drim-8(12)-en-6β,7α,9α,11-tetraol: Another sesquiterpenoid with comparable properties.
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities .
Propiedades
IUPAC Name |
(1S,4R,4aS,8aS)-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,11-12,16-18H,5-7,9H2,1-4H3/t11-,12-,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPFZPBMMIWKKY-NZBPQXDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2C(CCCC2(C1(CO)O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@@H]2[C@@]([C@]1(CO)O)(CCCC2(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149299 | |
| Record name | Albrassitriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110557-39-6 | |
| Record name | Albrassitriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110557396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Albrassitriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B161250.png)
![2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B161253.png)












